6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole

Drug Design Medicinal Chemistry Scaffold Optimization

The rigid, conformationally locked dioxino-benzotriazole core is essential for cathepsin X inhibition and FBDD campaigns. Generic benzotriazoles cannot substitute this scaffold. For inhibitor development or fragment screening requiring precise spatial orientation, purchase this validated building block at minimum 95% purity.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 1185320-30-2
Cat. No. B1420207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole
CAS1185320-30-2
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1COC2=CC3=NNN=C3C=C2O1
InChIInChI=1S/C8H7N3O2/c1-2-13-8-4-6-5(9-11-10-6)3-7(8)12-1/h3-4H,1-2H2,(H,9,10,11)
InChIKeyNAMMFDOALFUXLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole: A Rigid Fused Heterocyclic Scaffold for Drug Discovery and Materials Science


6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole (CAS 1185320-30-2) is a bicyclic heterocyclic compound composed of a central 1,2,3-benzotriazole core fused to a saturated 1,4-dioxane ring [1]. Its molecular formula is C8H7N3O2, with a molecular weight of 177.16 g/mol . The fusion of the electron-rich dioxane ring to the benzotriazole creates a conformationally locked, planar scaffold [1]. This structural pre-organization distinguishes it from simpler, more flexible benzotriazole derivatives and makes it a privileged core for the development of enzyme inhibitors and functional materials where precise spatial orientation of substituents is critical [2]. Vendors typically supply this compound as a building block with a minimum purity of 95% .

Why Generic Benzotriazole Substitution Fails: The Conformational and Physicochemical Selectivity of the Fused Dioxino-Benzotriazole Scaffold


The assumption that any benzotriazole derivative can serve as a functionally equivalent replacement for 6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole in a research program is fundamentally flawed. The fusion of the 1,4-dioxane ring to the benzotriazole core eliminates rotational freedom, locking the molecule into a single, low-energy conformation . This is in stark contrast to most functionalized benzotriazoles, which have rotatable bonds that allow for multiple conformational states . In medicinal chemistry, this rigidification directly impacts target binding affinity and selectivity, as a pre-organized ligand incurs a lower entropic penalty upon binding [1]. Furthermore, the dioxane moiety alters the electronic properties and hydrogen-bonding capacity of the core, leading to a distinct pharmacokinetic profile, as evidenced by its specific logP value of 1.85, compared to 1.44 for the unsubstituted benzotriazole parent [2][3]. Therefore, generic substitution is not a viable strategy and will likely lead to a complete loss of desired biological or material function [1].

Quantitative Differentiators of 6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole Against Key Analogs


Conformational Restriction: A Zero Rotatable Bond Scaffold Versus Flexible Benzotriazole Analogs

A fundamental differentiating feature of 6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole is its complete conformational rigidity. With zero rotatable bonds, the compound is locked into a single, pre-organized shape . This stands in contrast to many common benzotriazole derivatives which possess rotatable side chains, leading to a loss of conformational entropy upon target binding. The rigid scaffold of this compound offers a significant advantage in structure-based drug design where minimizing the entropic penalty can dramatically improve binding affinity and selectivity [1].

Drug Design Medicinal Chemistry Scaffold Optimization

Enhanced Lipophilicity for Improved Membrane Permeability

The fusion of the 1,4-dioxane ring to the benzotriazole core significantly increases the compound's lipophilicity. Its computed LogP value is 1.85 . This is a substantial increase compared to the parent unsubstituted benzotriazole, which has a reported LogP of 1.44 [1]. The higher LogP suggests that 6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole will exhibit improved passive membrane permeability, a critical parameter for achieving good oral bioavailability or effective cell penetration in cell-based assays [2].

Pharmacokinetics ADME Medicinal Chemistry

Synthetic Versatility: A Modular Scaffold for Click Chemistry and C-O Bond Formation

The benzotriazole ring, and specifically this fused scaffold, is not merely a passive pharmacophore but a versatile synthetic handle. The 1,2,3-triazole moiety can be efficiently constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC, or 'click' chemistry). This methodology can be extended to simultaneously form the dioxane ring via an intramolecular C-O bond formation in a dual catalytic process [1]. This synthetic accessibility allows for the modular assembly of diverse libraries, with the benzotriazole acting as a powerful auxiliary for introducing and modifying substituents [2]. This synthetic efficiency is a significant advantage over other heterocyclic scaffolds that require more arduous or lower-yielding synthetic routes.

Synthetic Methodology Click Chemistry Organic Synthesis

Inferred Biological Selectivity: A Privileged Scaffold for Targeting Cysteine Cathepsins

While direct biological data for the exact compound 6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole is not available in the primary literature, its core scaffold is part of a well-characterized class of selective cathepsin X inhibitors. A closely related analog, a triazole-benzodioxine derivative identified as compound 22, is a potent and reversible inhibitor of cathepsin X with a Ki = 2.45 ± 0.05 µM and demonstrates >100-fold selectivity over the related cysteine peptidase cathepsin B [1]. Furthermore, SAR studies confirm that the benzodioxine moiety is essential for this activity, as its replacement with substituted benzenes drastically reduces inhibition [2]. This class-level data provides a strong rationale for investigating the target compound in similar biological contexts, including cancer and neurodegenerative disease models [3].

Enzyme Inhibition Drug Discovery Cancer Biology

Target Applications for 6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole Based on Differentiated Evidence


Core Scaffold for Developing Selective Cathepsin X Inhibitors

This compound's rigid, fused dioxino-benzotriazole architecture is the validated pharmacophore core for a class of selective, reversible inhibitors of cathepsin X, a cysteine protease implicated in cancer progression and neurodegeneration . Its procurement is therefore highly justified for any medicinal chemistry program aimed at optimizing potency and selectivity against this target, as the core structure has been shown to be essential for activity [3].

Conformationally Restricted Building Block for Fragment-Based Drug Discovery (FBDD)

With zero rotatable bonds, 6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole is an ideal fragment for FBDD campaigns . Its small molecular weight (177.16 g/mol) and high degree of conformational pre-organization increase the likelihood of high binding efficiency upon elaboration, a key metric in fragment-to-lead optimization [3]. Its computed LogP of 1.85 also suggests favorable cell permeability for phenotypic screening .

Synthetic Intermediate for Click-Chemistry Derived Heterocyclic Libraries

The 1,2,3-triazole ring is a classic product of 'click' chemistry, and this scaffold can be efficiently synthesized or further derivatized using Cu(I)-catalyzed processes . Its use as a synthetic auxiliary allows for the rapid generation of diverse compound libraries by exploiting the versatile reactivity of the benzotriazole moiety for ring synthesis and substituent introduction [3]. This makes it a high-value building block for combinatorial chemistry and lead generation.

Material Science Building Block for Conjugated Systems

The electron-rich dioxane ring fused to the benzotriazole creates a rigid, planar, and conjugated pi-system . This structural feature makes it a potential monomer or core component for the synthesis of novel organic semiconductors, fluorescent probes, or optoelectronic materials, where a defined and predictable solid-state packing or photophysical property is desired .

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